Acetaminophen-d3 Acetaminophen-d3 Labeled Acetaminophen. Analgesic; antipyretic.
Labelled Acetaminophen. Acetaminophen is a medication for the treatment of fever and pains. It is commonly used in combination with other medicines.
Brand Name: Vulcanchem
CAS No.: 60902-28-5
VCID: VC21340792
InChI: InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i1D3
SMILES:
Molecular Formula: C8H6D3NO2
Molecular Weight: 154.18 g/mol

Acetaminophen-d3

CAS No.: 60902-28-5

Cat. No.: VC21340792

Molecular Formula: C8H6D3NO2

Molecular Weight: 154.18 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Acetaminophen-d3 - 60902-28-5

CAS No. 60902-28-5
Molecular Formula C8H6D3NO2
Molecular Weight 154.18 g/mol
IUPAC Name 2,2,2-trideuterio-N-(4-hydroxyphenyl)acetamide
Standard InChI InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i1D3
Standard InChI Key RZVAJINKPMORJF-FIBGUPNXSA-N
Isomeric SMILES [2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)O
Canonical SMILES CC(=O)NC1=CC=C(C=C1)O
Appearance White Solid
Melting Point 168-170 °C

Chemical Structure and Properties

Acetaminophen-d3, also known as Paracetamol-d3, is a trideuterated form of acetaminophen where three hydrogen atoms are replaced with deuterium atoms. The compound maintains the core structure of acetaminophen while incorporating isotopic labeling.

Molecular Characteristics

The molecular characteristics of Acetaminophen-d3 are summarized in the following table:

ParameterValue
Molecular FormulaC8H9NO2
Molecular Weight154.18 g/mol
IUPAC NameN,2,2-trideuterio-N-(4-hydroxyphenyl)acetamide
InChIInChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i1D2/hD
SMILES[2H]C([2H])C(=O)N([2H])C1=CC=C(C=C1)O
Creation Date2017-09-13
Modification Date2025-03-29

Data derived from PubChem database

ParameterAcetaminophenAcetaminophen-d3
Molecular FormulaC8H9NO2C8H9NO2 (with 3D)
Molecular Weight~151.16 g/mol154.18 g/mol
IUPAC NameN-(4-hydroxyphenyl)acetamideN,2,2-trideuterio-N-(4-hydroxyphenyl)acetamide

Comparison based on chemical database information

Metabolites and Derivatives

The metabolism of acetaminophen is extensively studied, and deuterated analogs of various metabolites are important for research purposes.

Acetaminophen-D3 Mercapturate

One significant derivative is Acetaminophen-D3 Mercapturate, which serves as an important internal standard for quantifying acetaminophen mercapturate metabolites in biological samples.

ParameterValue
Molecular FormulaC11H11D3N2O4S
Molecular Weight273.33 g/mol
DescriptionDeuterium-labeled analog of Acetaminophen Mercapturate
ApplicationsInternal standard in analytical and pharmacokinetic research

Information obtained from product specifications

Other Deuterated Metabolites

Various deuterated forms of acetaminophen metabolites have been developed for analytical purposes, including:

  • Acetaminophen-d4 (tetradeuterated)

  • Acetaminophen-d3-sulfate

  • Acetaminophen-d3-glucuronide

These compounds are crucial for accurate quantification of acetaminophen and its metabolites in biological matrices .

Analytical Applications

Acetaminophen-d3 has become an essential tool in analytical chemistry, particularly in quantitative analysis of pharmaceutical compounds and their metabolites.

Role as an Internal Standard

Acetaminophen-d3 serves as an ideal internal standard due to its chemical similarity to acetaminophen while being distinguishable by mass spectrometry techniques. This allows researchers to:

  • Compensate for matrix effects

  • Account for extraction efficiency variations

  • Normalize instrument response

  • Improve quantification accuracy

The compound improves the accuracy of mass spectrometry and liquid chromatography, enabling precise quantification of acetaminophen in biological samples .

Liquid Chromatography-Mass Spectrometry Applications

Several validated LC-MS/MS methods utilize deuterated acetaminophen compounds as internal standards:

Analytical MethodDeuterated StandardMatrixLLOQLinear RangeReference
LC-MS/MS for APAP and metabolitesAPAP-d3-sulfPlasma0.5-50 ng/mLVarious ranges for different analytes
LC-MS/MS for APAP and oxycodoneAPAP-d4Human plasma40.0 ng/mL40.0-8000 ng/mL
U(H)PLC-MS/MS for APAP and metabolitesIsotope-labeled standardsRat/human plasmaVarious LOQsWide ranges for different analytes

Compiled from multiple analytical research publications

Research Methodologies

The incorporation of Acetaminophen-d3 in research protocols has significantly enhanced the reliability and precision of analytical procedures.

Sample Preparation Techniques

Research involving Acetaminophen-d3 typically employs streamlined sample preparation methods:

  • Addition of Acetaminophen-d3 as internal standard to biological samples

  • Protein precipitation (commonly using acetonitrile)

  • Centrifugation to separate precipitated proteins

  • Analysis of supernatant by chromatographic methods

For example, one validated method involved adding 40 μL of internal standard working solution containing deuterated standards to 10-μL aliquots of plasma, followed by protein precipitation with 600 μL acetonitrile .

Chromatographic Separation

Effective chromatographic separation is crucial for accurate analysis:

  • Hydrophilic C18 columns are commonly employed

  • Gradient elution is typically used to separate acetaminophen and its metabolites

  • Run times range from 7.5 to 19 minutes depending on the complexity of the analysis

  • Multiple reaction monitoring (MRM) in positive ion mode is frequently employed

Validation Parameters

Methods utilizing Acetaminophen-d3 demonstrate robust validation characteristics:

Validation ParameterTypical Performance
Linearity (r²)>0.99
Intra-assay Precision≤5% CV
Inter-day Precision≤10% CV
RecoveryTypically >85%

Based on performance characteristics from analytical method validation studies

Pharmacokinetic Applications

Acetaminophen-d3 has proven valuable in pharmacokinetic studies and therapeutic drug monitoring.

Metabolism Research

Deuterated internal standards facilitate the study of acetaminophen metabolism pathways, including:

  • Glucuronidation

  • Sulfation

  • Glutathione conjugation

  • Formation of mercapturate and cysteine metabolites

These studies are critical for understanding both therapeutic mechanisms and toxicity profiles .

Simultaneous Quantification Methods

Advanced analytical methods allow for simultaneous quantification of acetaminophen and structurally related compounds:

  • Acetaminophen and its metabolites (glucuronide, sulfate, mercapturate, cysteine)

  • Co-administered medications (e.g., oxycodone)

  • Toxicity markers

For instance, one method enabled the simultaneous analysis of acetaminophen and nine structurally related compounds in human serum and plasma with high precision and accuracy .

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